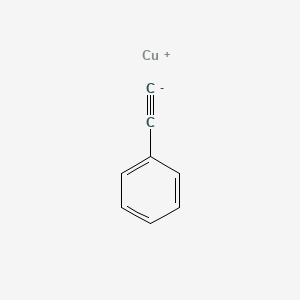
Copper (I) phenylacetylide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I) phenylacetylide . It is an organocopper compound with the molecular formula C8H5Cu and a molecular weight of 164.67 g/mol . This compound is characterized by its yellow color and powder form . It is sensitive to air and moisture and is soluble in acetone and acetonitrile but insoluble in water .
Vorbereitungsmethoden
Copper(I) phenylacetylide: can be synthesized through the reaction of phenylacetylene with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or acetonitrile . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{CuCl} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Cu} + \text{HCl} ]
Analyse Chemischer Reaktionen
Copper(I) phenylacetylide: undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Copper(I) phenylacetylide: is used in several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of conductive polymers and other advanced materials.
Catalysis: It serves as a catalyst in various chemical reactions, including cross-coupling reactions.
Wirkmechanismus
The mechanism of action of Copper(I) phenylacetylide involves its ability to act as a nucleophile in organic reactions. The copper(I) ion facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenylacetylide group . This stabilization allows for efficient coupling with electrophiles such as aryl halides .
Vergleich Mit ähnlichen Verbindungen
Copper(I) phenylacetylide: can be compared with other organocopper compounds such as:
Copper(I) acetylide: Similar in structure but lacks the phenyl group.
Copper(I) cyanide: Contains a cyano group instead of the phenylacetylide group.
Copper(I) thiophene-2-carboxylate: Contains a thiophene ring instead of the phenyl ring.
The uniqueness of Copper(I) phenylacetylide lies in its ability to participate in specific coupling reactions and its stability under various reaction conditions .
Eigenschaften
Molekularformel |
C8H5Cu |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
copper(1+);ethynylbenzene |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
InChI-Schlüssel |
SFLVZUJLUPAJNE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
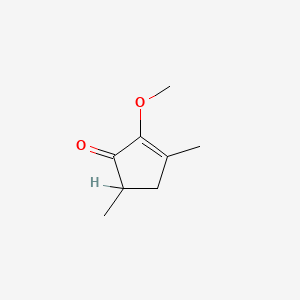
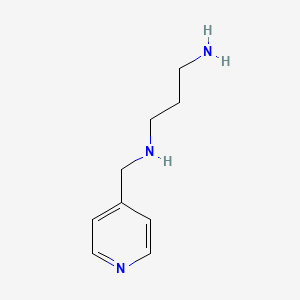
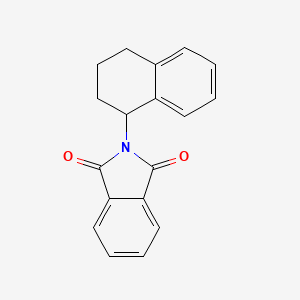
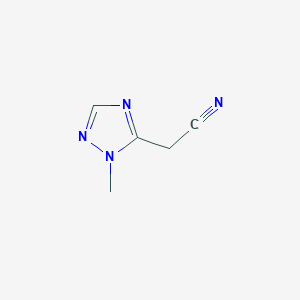
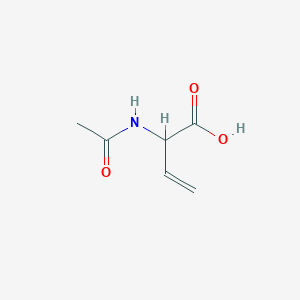
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B8750593.png)
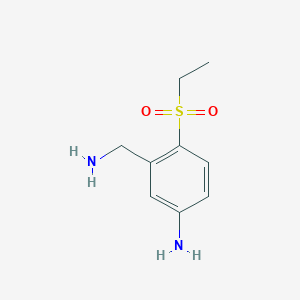
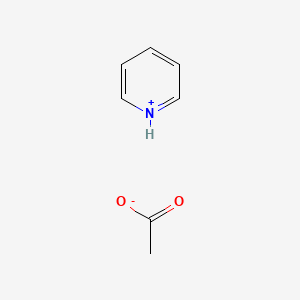
![7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8750617.png)
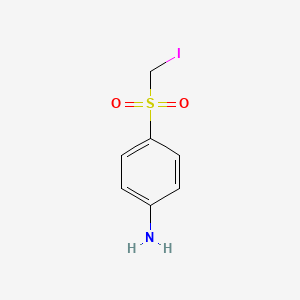
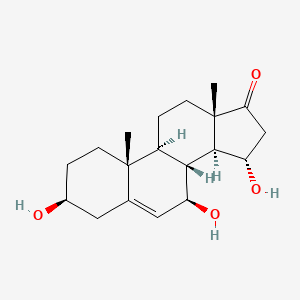
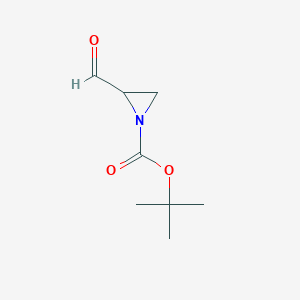
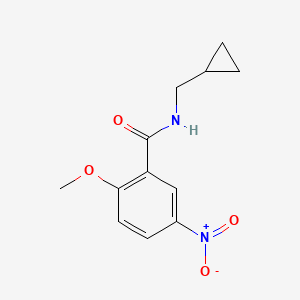
![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)
